molecular formula C17H13Cl2N3O B15374141 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581809-99-6

1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B15374141
CAS No.: 581809-99-6
M. Wt: 346.2 g/mol
InChI Key: FPXVGKUJIUMJOK-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea is a synthetic small molecule compound of significant interest in preclinical research for its potential role in pain and inflammation pathways. This urea derivative is structurally analogous to the potent and selective TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonist A-425619 . The TRPV1 receptor is a non-selective cation channel that integrates responses to various noxious stimuli, including capsaicin, heat, and low pH (acidosis), and plays a critical role in the transmission of inflammatory pain signals . As a potential TRPV1 antagonist, this compound is a valuable research tool for investigating the mechanisms of neuropathic and inflammatory pain. By blocking the activation of the TRPV1 channel, it may help elucidate receptor function in disease models. Researchers can use it to study the channel's pharmacology and its involvement in neuronal signaling. The compound is offered for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Prior to use, researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

CAS No.

581809-99-6

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C17H13Cl2N3O/c18-14-5-4-11(8-15(14)19)9-21-17(23)22-16-3-1-2-12-10-20-7-6-13(12)16/h1-8,10H,9H2,(H2,21,22,23)

InChI Key

FPXVGKUJIUMJOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea with structurally related urea derivatives, focusing on substituent effects and hypothetical biological implications.

Structural Analogues from GPCR/Ion Channel Research ()

Key compounds and their features:

Compound Name Substituents on Urea Moiety Key Structural Differences vs. Target Compound Hypothesized Target/Activity
A-425619 4-Trifluoromethyl-benzyl Trifluoromethyl (electron-withdrawing) vs. 3,4-dichloro TRP channel modulation
A-778317 (R)-5-tert-Butyl-indan-1-yl Bulky tert-butyl indane vs. planar dichlorobenzyl Potential kinase inhibition
SB705498 4-Bromophenyl and trifluoromethylpyridyl Bromophenyl and pyridyl vs. dichlorobenzyl/isoquinolin TRPV1 antagonism
  • Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichloro substitution on the benzyl group may enhance binding to hydrophobic pockets compared to A-425619’s trifluoromethyl group, which offers similar electron-withdrawing properties but distinct steric effects.

Thiadiazole-Containing Urea Derivative ()

The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea features a thiadiazole core and methoxyphenyl group, diverging significantly from the target compound:

  • Thiadiazole vs.
  • Methoxyphenyl vs. Dichlorobenzyl : The methoxy group’s electron-donating nature contrasts with dichloro’s electron-withdrawing effects, suggesting divergent solubility and target selectivity .

Hypothetical Pharmacokinetic and Selectivity Trends

  • Selectivity: Isoquinolin-containing ureas (e.g., A-425619) are reported to interact with TRP channels , whereas thiadiazole-based analogs () might target enzymes like kinases or proteases due to their heterocyclic core.

Q & A

Q. What are the key synthetic routes for 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 3-chloroisoquinoline-5-amine with a 3,4-dichlorobenzyl isocyanate derivative. Key steps include:
  • Step 1 : Activation of the amine group (e.g., using phosgene or carbonyldiimidazole) to form an isocyanate intermediate.
  • Step 2 : Nucleophilic addition of the benzylamine derivative under inert conditions (e.g., nitrogen atmosphere).
  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : 60–80°C for 6–12 hours balances reaction rate and side-product minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used for isolation .

Q. Which functional groups in this compound influence its reactivity and biological interactions?

  • Methodological Answer : The urea backbone (–N–CO–N–) enables hydrogen bonding with biological targets (e.g., enzymes). The 3,4-dichlorobenzyl group contributes to lipophilicity, enhancing membrane permeability, while the isoquinoline moiety may intercalate with DNA or bind kinase domains .
  • Key Interactions :
  • Electrophilic Carbonyl : Reacts with nucleophiles (e.g., thiols in cysteine residues).
  • Chlorine Substituents : Induce steric and electronic effects, altering binding affinity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for isoquinoline) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 392.1) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%) while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables:
VariableRange TestedOptimal Condition
Temperature50–90°C70°C
CatalystNone vs. DMAPDMAP (5 mol%)
SolventDMF vs. THFTHF
Reaction Time4–24 hours12 hours
  • Byproduct Mitigation : Add molecular sieves to absorb moisture, reducing hydrolysis .

Q. What mechanisms explain the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer :
  • Hypothesis : Competitive inhibition via urea binding to ATP pockets.
  • Experimental Validation :
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with ΔG < -8 kcal/mol .
  • Contradictions : Inconsistent IC₅₀ values across cell lines may arise from off-target effects or metabolic instability .

Q. How do solubility limitations in aqueous buffers impact pharmacological assays, and what formulation strategies resolve this?

  • Methodological Answer :
  • Problem : Low aqueous solubility (<0.1 mg/mL) limits bioavailability.
  • Solutions :
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve plasma half-life in vivo .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Root Cause Analysis :
Potential CauseMitigation Strategy
Assay VariabilityStandardize protocols (e.g., ATP concentration in kinase assays)
Stereochemical PurityValidate enantiopurity via chiral HPLC
Metabolic DegradationTest stability in liver microsomes
  • Case Study : Stereoisomers of analogous urea compounds show 6.8-fold potency differences (e.g., A-778317 vs. A-778316) .

Q. What computational approaches predict structure-activity relationships (SAR) for urea derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate descriptors (e.g., logP, polar surface area).
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing Cl with CF₃) .

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